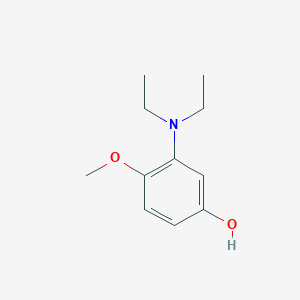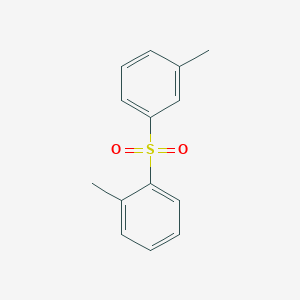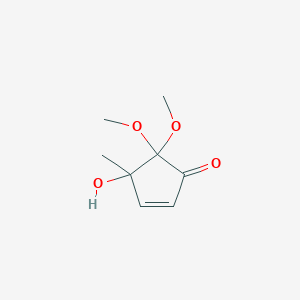
10-Methoxy-6,10-dimethylundecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methoxy-6,10-dimethylundecan-2-one is an organic compound with the molecular formula C14H28O2 It is characterized by the presence of a methoxy group and a ketone functional group
准备方法
The synthesis of 10-Methoxy-6,10-dimethylundecan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 6,10-dimethylundecan-2-one with methanol in the presence of an acid catalyst . The reaction conditions typically include moderate temperatures and controlled pH to ensure the selective formation of the desired product. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity.
化学反应分析
10-Methoxy-6,10-dimethylundecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
10-Methoxy-6,10-dimethylundecan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.
作用机制
The mechanism of action of 10-Methoxy-6,10-dimethylundecan-2-one involves its interaction with specific molecular targets. The methoxy and ketone groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
相似化合物的比较
10-Methoxy-6,10-dimethylundecan-2-one can be compared with similar compounds such as:
6,10-Dimethylundecan-2-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Hexahydropseudoionone: Another related compound with a similar carbon skeleton but different functional groups.
Tetrahydrogeranylacetone: Shares structural similarities but differs in the position and type of functional groups
属性
CAS 编号 |
61099-40-9 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
10-methoxy-6,10-dimethylundecan-2-one |
InChI |
InChI=1S/C14H28O2/c1-12(8-6-10-13(2)15)9-7-11-14(3,4)16-5/h12H,6-11H2,1-5H3 |
InChI 键 |
CZKHFSCCPRLTCE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(=O)C)CCCC(C)(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


stannane](/img/structure/B14597048.png)

![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B14597073.png)

![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)


![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)



